Bienvenue dans la boutique en ligne BenchChem!

16-Iodo-3-methylhexadecanoic acid

Myocardial fatty acid imaging SPECT tracer kinetics Beta-oxidation blockade

16-Iodo-3-methylhexadecanoic acid (CAS 101373-23-3), commonly designated MIHA or mono-beta, is a synthetic, radioiodinated, beta-methyl-branched long-chain fatty acid analogue. Developed as a metabolic tracer for single-photon emission computed tomography (SPECT), MIHA incorporates a single methyl group at the C-3 (beta) position that sterically impedes beta-oxidation, thereby prolonging myocardial retention sufficiently for scintigraphic acquisition.

Molecular Formula C17H33IO2
Molecular Weight 396.3 g/mol
CAS No. 101373-23-3
Cat. No. B008499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Iodo-3-methylhexadecanoic acid
CAS101373-23-3
Synonyms((123)I)-16-iodo-3R,S-methylhexadecanoic acid
16-iodo-3-methylhexadecanoic acid
16-iodo-3-methylhexadecanoic acid, (+-)-isomer
MIHA
Molecular FormulaC17H33IO2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCCI)CC(=O)O
InChIInChI=1S/C17H33IO2/c1-16(15-17(19)20)13-11-9-7-5-3-2-4-6-8-10-12-14-18/h16H,2-15H2,1H3,(H,19,20)
InChIKeyIEYFRQLMJACEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Iodo-3-methylhexadecanoic Acid (MIHA): A Radioiodinated Beta-Methyl-Branched Fatty Acid for Myocardial Metabolic SPECT Imaging


16-Iodo-3-methylhexadecanoic acid (CAS 101373-23-3), commonly designated MIHA or mono-beta, is a synthetic, radioiodinated, beta-methyl-branched long-chain fatty acid analogue. Developed as a metabolic tracer for single-photon emission computed tomography (SPECT), MIHA incorporates a single methyl group at the C-3 (beta) position that sterically impedes beta-oxidation, thereby prolonging myocardial retention sufficiently for scintigraphic acquisition [1]. The terminal iodine-123 radiolabel enables non-invasive assessment of regional myocardial fatty acid uptake and residual cellular metabolism in ischemic heart disease, distinguishing it from straight-chain and alpha-methyl-branched analogues as well as flow-based tracers such as thallium-201 [2].

Why 16-Iodo-3-methylhexadecanoic Acid Cannot Be Replaced by Other Iodinated Fatty Acid Analogues


Iodinated fatty acid analogues are not functionally interchangeable. The number and position of methyl substituents on the carbon backbone fundamentally dictate myocardial uptake efficiency, intracellular metabolic routing, oxidation rate, and clearance kinetics [1]. MIHA (mono-beta, C-3 methyl) undergoes initial alpha-oxidation before beta-oxidation can proceed, whereas the 2-methyl (mono-alpha) analogue is directly beta-oxidized, yielding 75% vs. 50% acid-soluble products after 15 hours in cultured hepatocytes [2]. Dimethylated variants (2,2-dimethyl and 3,3-dimethyl) exhibit severely impaired myocardial uptake, making them unsuitable for cardiac imaging [3]. Even the closely related commercial agent BMIPP differs structurally by bearing a terminal iodophenyl group rather than a terminal iodoalkyl chain, affecting biodistribution and regulatory approval pathways. These differences are quantifiable and preclude casual substitution for applications requiring specific metabolic trapping profiles.

Quantitative Comparative Evidence for 16-Iodo-3-methylhexadecanoic Acid (MIHA) vs. Closest Analogs and Standard-of-Care Tracers


MIHA vs. 16-Iodo-9-hexadecenoic Acid (IHA): Two-Fold Slower Myocardial Clearance with Equivalent Uptake

In a direct comparative study in dogs, MIHA (mono-beta) demonstrated myocardial fixation equivalent to the straight-chain reference 16-iodo-9-hexadecenoic acid (IHA), but exhibited significantly slower degradation. At 30 minutes post-injection, the decrease in myocardial activity relative to maximum was two-fold less for MIHA than for IHA [1]. This slower clearance is attributed to the beta-methyl group sterically hindering beta-oxidation, allowing SPECT acquisition windows that are not feasible with the rapidly clearing IHA [2].

Myocardial fatty acid imaging SPECT tracer kinetics Beta-oxidation blockade

MIHA vs. Dimethyl-Branched Analogues: Superior Myocardial Uptake Enabling Quantitative Kinetic Analysis

When compared against 16-iodo-2,2-methyl hexadecanoic acid (di-alpha) and 16-iodo-3,3-methyl hexadecanoic acid (di-beta) in mice and dogs, MIHA exhibited markedly higher myocardial uptake. The dimethylated fatty acids showed myocardial uptake so low in dogs that the time course of myocardial activity could not be studied [1]. In isolated rat hearts, the dimethylated IFAs exhibited inhibition of both oxidation and esterification, leading to intracellular accumulation of free fatty acids, whereas MIHA maintained a balanced metabolic profile with moderate oxidation and substantial esterification [2].

Myocardial uptake efficiency Methyl-branched fatty acid screening Tracer disqualification

MIHA (3-Me) vs. 16-Iodo-2-methyl Palmitic Acid (2-Me): Divergent Metabolic Routing with 50% Lower Catabolite Production

In primary rat hepatocyte cultures, the metabolic fate of MIHA (3-Me) diverged significantly from the 2-methyl positional isomer (2-Me). After 15 hours of incubation, acid-soluble products (ASP, reflecting beta-oxidation end-products and deiodination) accounted for 50% of radioactivity taken up as 3-Me (MIHA), compared with 75% for 2-Me [1]. This difference arises because 2-Me can enter beta-oxidation directly, whereas 3-Me requires an initial alpha-oxidation step that delays catabolism [1]. Additionally, MIHA was esterified into triglycerides to a greater extent than 2-Me, indicating enhanced incorporation into myocardial lipid pools rather than rapid degradation [2].

Hepatocyte fatty acid metabolism Alpha-oxidation requirement Deiodination rate

MIHA Detects Myocardial Viability in Segments with Irreversible Thallium-201 Reinjection Defects: 81% Accuracy

In a prospective study of 38 post-infarction patients undergoing percutaneous transluminal coronary angioplasty (PTCA), rest SPECT with [123I]MIHA was compared against exercise-redistribution-reinjection 201Tl SPECT. A MIHA/Tl-201 mismatch (MIHA uptake in regions with exercise Tl-201 defect) was observed in 51 of 76 infarct-related segments and predicted post-revascularization wall motion improvement with 71% overall accuracy. Critically, in the 27 segments whose exercise defects remained irreversible after Tl-201 reinjection, MIHA mismatch still predicted functional recovery with 81% accuracy [1]. An earlier study in 83 patients demonstrated that MIHA visually detected increased uptake in 59% of areas classified as irreversible on Tl-201 reinjection imaging [2].

Myocardial viability assessment SPECT mismatch pattern Hibernating myocardium

MIHA Clearance Is Not Decreased by Ischemia, Unlike Other Free Fatty Acid Tracers

In a combined experimental and clinical study, MIHA kinetics were analyzed in a blood-perfused isolated heart model subjected to moderate ischemia (50% flow reduction) and in patients with chronic ischemic vs. necrotic myocardium. The myocardial clearance rate of MIHA was not significantly different between ischemic/viable, necrotic, and normal myocardial regions in patients, and was not decreased by ischemia in the animal model. This contrasts with the behavior of other free fatty acid tracers whose clearance is typically slowed by ischemia [1]. However, the early retention fraction of MIHA was significantly higher under ischemic vs. normoxic conditions (0.24 ± 0.10 vs. 0.14 ± 0.04, P = 0.004), while MIHA uptake in ischemic/viable regions (74% ± 9% of maximum) was intermediate between normal (88% ± 6%) and necrotic (59% ± 7%) myocardium (P<0.001 for both comparisons) [1].

Ischemic myocardial metabolism Tracer clearance kinetics Moderate flow reduction

Cyclodextrin Inclusion Complex Formulation Enables Aqueous Solubilization Without Human Serum Albumin

Patent EP0794802A1 describes an inclusion complex of MIHA with cyclodextrins (specifically demonstrated with 2,6-dimethyl-β-cyclodextrin) that enables solubilization of this highly lipophilic fatty acid in aqueous solution without the addition of human serum albumin (HSA) [1]. The cyclodextrin complex also improves biodistribution and heat stability of the radiolabeled fatty acid [1]. This formulation approach addresses a key practical limitation: MIHA, like most long-chain fatty acids, is essentially insoluble in aqueous media and traditionally requires HSA or organic co-solvents for intravenous administration. A dedicated radiochemical synthesis route for [14C]-MIHA with a specific radioactivity of 55 mCi/mmol and radiochemical yield of 41% has also been reported [2].

Radiopharmaceutical formulation Cyclodextrin solubilization Aqueous stability

High-Value Application Scenarios for 16-Iodo-3-methylhexadecanoic Acid (MIHA) Based on Quantitative Differentiation Evidence


Second-Line Myocardial Viability Detection When Thallium-201 Reinjection Is Inconclusive

In patients with prior myocardial infarction and exercise Tl-201 defects that remain irreversible after rest-reinjection, MIHA rest SPECT can identify residual metabolic viability with 81% accuracy, enabling revascularization decisions in a subgroup where perfusion imaging alone is ambiguous [1]. The MIHA/Tl-201 mismatch pattern (preserved fatty acid uptake despite reduced perfusion) is a validated marker of hibernating myocardium amenable to functional recovery post-PTCA [1].

Pre-Revascularization Risk Stratification and Treatment Planning in Ischemic Cardiomyopathy

The combination of exercise Tl-201 SPECT and rest MIHA SPECT provides complementary perfusion and metabolic information. MIHA uptake of 74%±9% in chronically ischemic but viable segments vs. 59%±7% in necrotic segments (P<0.001) enables quantitative differentiation of viable from scarred myocardium [2]. This differential can guide interventional cardiologists in selecting patients most likely to benefit from coronary revascularization.

Research on Myocardial Fatty Acid Metabolism and Beta-Oxidation Kinetics

MIHA's unique metabolic routing—requiring initial alpha-oxidation before beta-oxidation due to the C-3 methyl group—makes it a specific probe for studying the interplay between alpha- and beta-oxidation pathways in cardiac myocytes [3]. Its 50% lower acid-soluble catabolite production vs. the 2-methyl analogue at 15 hours [3], combined with preserved clearance under ischemia [2], enables experimental designs that disentangle uptake from oxidation in models of myocardial ischemia-reperfusion.

Radiopharmaceutical Kit Development Using Cyclodextrin-Enabled Aqueous Formulation

The patented cyclodextrin inclusion complex technology [4] permits aqueous solubilization of MIHA without human serum albumin, improving heat stability and biodistribution. This formulation approach is directly applicable to the development of lyophilized cold kits for on-site radiolabeling with iodine-123 in nuclear medicine radiopharmacies, reducing preparation complexity compared to HSA-dependent formulations.

Quote Request

Request a Quote for 16-Iodo-3-methylhexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.